MAO-A Safety Liability: 4-Bromo vs. 4-H (Parent) and 4-Methyl Triazole Analogs in Oxazolidinone Antibacterials
In a direct comparative study of oxazolidinone antibacterial agents, the 4-bromo-1-methyl-1,2,3-triazole analog (compound 16) retained equivalent Gram-positive antibacterial potency to the unsubstituted parent triazole (compound 2) while exhibiting a markedly reduced liability for monoamine oxidase A (MAO-A) inhibition. The 4-bromo analog demonstrated a Ki of 16 μM, representing a >4.7-fold improvement over the parent compound (Ki 3.4 μM). The 4-methyl analog (compound 5) showed a Ki of 25 μM, and the 4-ethynyl analog (compound 19) exceeded 200 μM [1].
| Evidence Dimension | MAO-A Binding Affinity (Ki) – Safety Indicator |
|---|---|
| Target Compound Data | 4-Bromo analog: Ki = 16 μM |
| Comparator Or Baseline | 4-H (Parent): Ki = 3.4 μM; 4-Methyl: Ki = 25 μM; 4-Ethynyl: Ki > 200 μM |
| Quantified Difference | 4.7-fold lower affinity vs. parent; intermediate selectivity within the 4-substituted series |
| Conditions | Human MAO-A enzyme inhibition assay (oxazolidinone-triazole conjugate series, AstraZeneca Discovery, 2005) |
Why This Matters
This head-to-head data demonstrates that the 4-bromo substituent provides a quantifiable safety advantage over the parent triazole in antibacterial development, directly relevant for teams prioritizing reduced off-target CNS interactions in lead optimization.
- [1] Hales, N. J. et al. Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. J. Med. Chem. 2005, 48, 588–595. View Source
